

Application Notes and Protocols for Studying Mitochondrial Respiration Using 5-Hydroxydodecanoyl-CoA

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Compound of Interest

Compound Name: 5-Hydroxydodecanoyl-CoA

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Introduction

5-Hydroxydodecanoyl-CoA is a critical intermediate in the mitochondrial metabolism of its precursor, 5-hydroxydecanoate (5-HD). Initially investigated as a putative selective inhibitor of mitochondrial ATP-sensitive K⁺ (KATP) channels, recent research has unveiled a more complex metabolic role for this molecule.^{[1][2][3]} Understanding the interaction of **5-Hydroxydodecanoyl-CoA** with the mitochondrial fatty acid β -oxidation pathway is essential for interpreting its effects on cellular respiration and for its application in studying metabolic disorders.

These application notes provide a comprehensive overview of the use of **5-Hydroxydodecanoyl-CoA** in mitochondrial research, including its mechanism of action, protocols for key experiments, and relevant data.

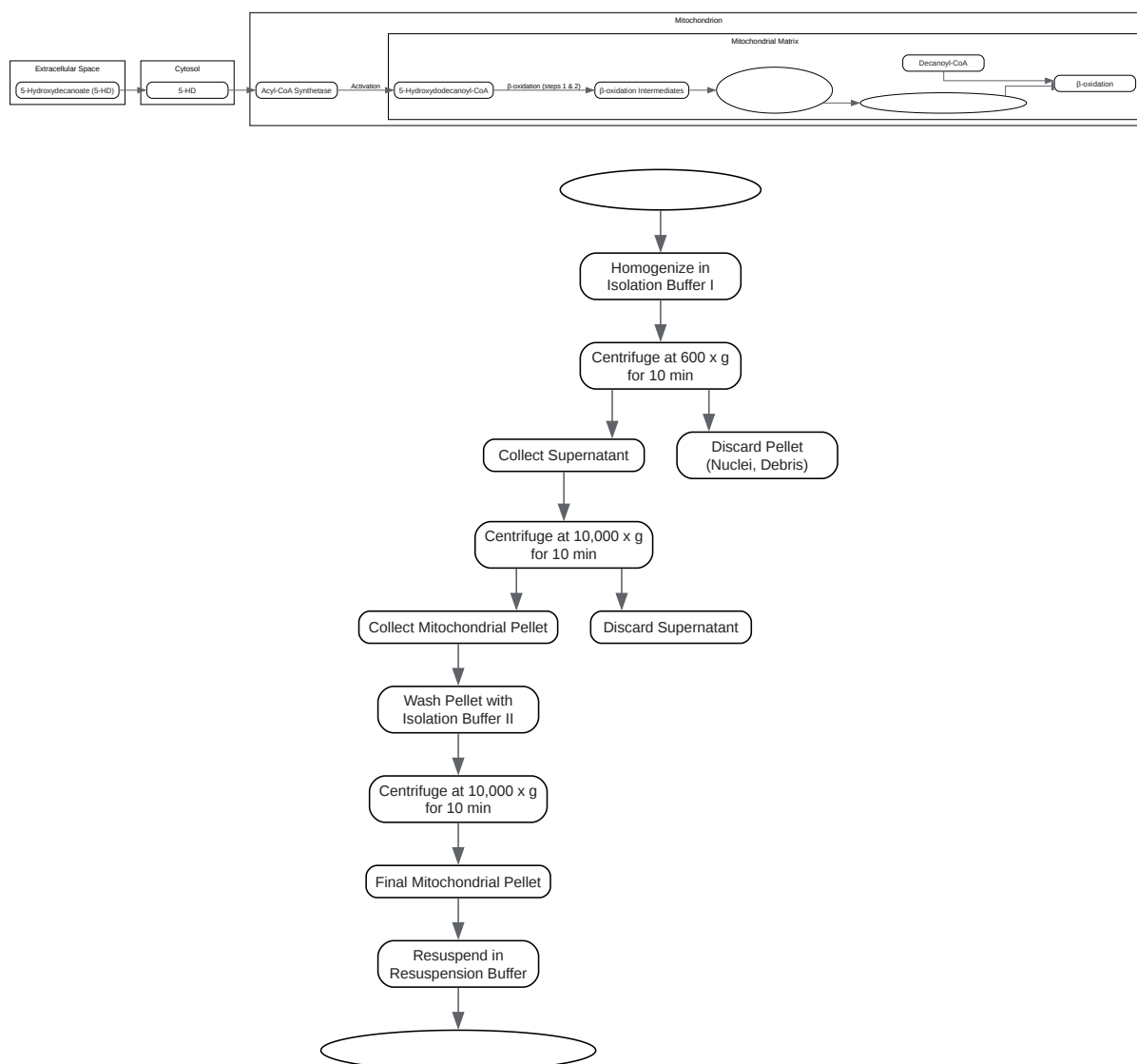
Mechanism of Action

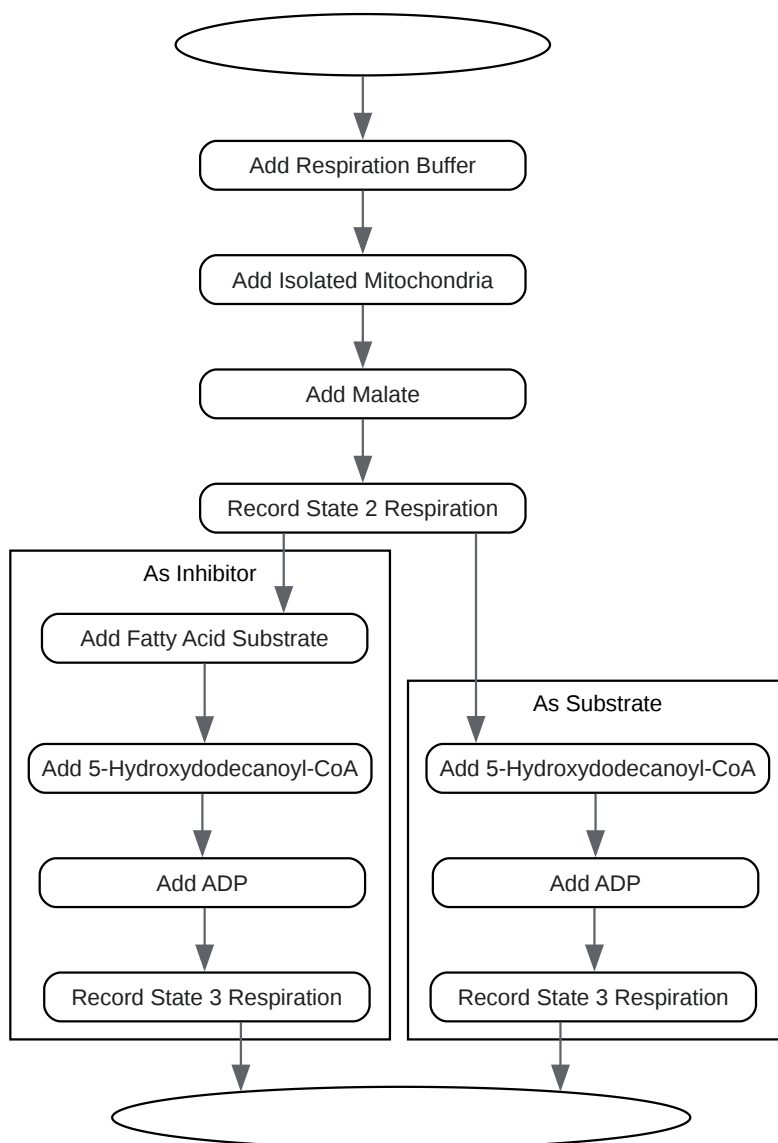
5-Hydroxydecanoate (5-HD) is activated to 5-hydroxydodecanoyl-CoA (5-HD-CoA) by acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the mitochondrial matrix.^[4] Once formed, 5-HD-CoA is transported into the mitochondrial matrix and enters the β -oxidation spiral.^{[5][6]}

The metabolism of 5-HD-CoA proceeds through the β -oxidation pathway; however, it creates a significant bottleneck at the penultimate step.^{[1][3][5]} While the initial steps catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase are comparable to physiological substrates like decanoyl-CoA, the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD), is significantly slower for the 5-HD metabolite, 3,5-dihydroxydecanoyl-CoA.^{[1][6]} This reduced turnover rate leads to an accumulation of metabolic intermediates and a subsequent inhibition of the β -oxidation of other fatty acids.^{[1][5]}

This metabolic bottleneck effect makes **5-Hydroxydodecanoyl-CoA** a useful tool for studying:

- The regulation of fatty acid oxidation.
- The consequences of impaired β -oxidation, mimicking aspects of certain fatty acid oxidation disorders (FAODs) such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency.^{[7][8][9]}
- The downstream effects of metabolic inhibition on mitochondrial respiration and other cellular processes.





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